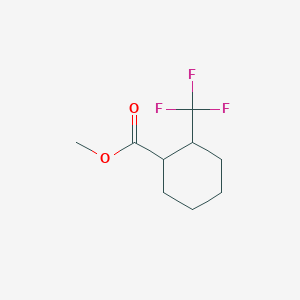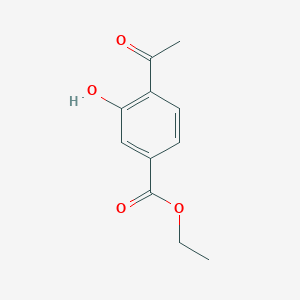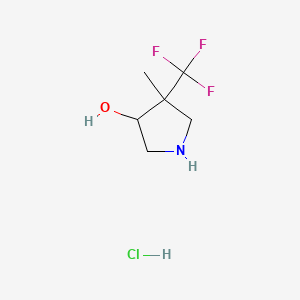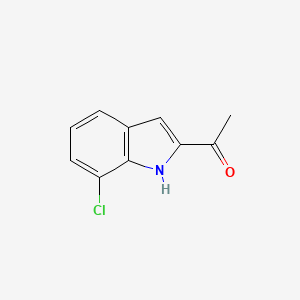
5-Chloro-1,4-dimethyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,4-dimethyl-1H-1,2,3-triazole is a heterocyclic organic compound characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole typically involves the cyclization of hydrazine derivatives with chloroform in the presence of a strong base. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions are carried out using reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include chlorinated derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and as a probe in biochemical assays. Its ability to interact with various biological targets makes it valuable in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, where it is explored for its antimicrobial, antifungal, and anticancer properties. It is also used in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological or chemical outcomes. The pathways involved include enzyme inhibition, receptor activation, and signal transduction.
Comparaison Avec Des Composés Similaires
5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
Uniqueness: 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole stands out due to its unique structural features and reactivity profile
Propriétés
Formule moléculaire |
C4H6ClN3 |
|---|---|
Poids moléculaire |
131.56 g/mol |
Nom IUPAC |
5-chloro-1,4-dimethyltriazole |
InChI |
InChI=1S/C4H6ClN3/c1-3-4(5)8(2)7-6-3/h1-2H3 |
Clé InChI |
OZGMIDASRBBWPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=N1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)
![Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B15332081.png)







![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
